molecular formula C17H22O6 B14129929 Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate CAS No. 533884-39-8

Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate

Cat. No.: B14129929
CAS No.: 533884-39-8
M. Wt: 322.4 g/mol
InChI Key: QNJCFDVGGFLEKD-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate is a cyclopentene-derived ester featuring a phenyl ring substituted with two methoxymethoxy (-OCH2OCH3) groups at the 2- and 5-positions. The compound combines a cyclopentene scaffold, a methyl ester group, and protected hydroxyl moieties (via methoxymethoxy groups), making it structurally distinct. Its molecular formula is C19H28O6, with a molecular weight of 376.42 g/mol. The methoxymethoxy groups serve as protective functionalities, enhancing stability under basic or acidic conditions compared to free hydroxyl groups.

Properties

CAS No.

533884-39-8

Molecular Formula

C17H22O6

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentene-1-carboxylate

InChI

InChI=1S/C17H22O6/c1-19-10-22-12-7-8-16(23-11-20-2)15(9-12)13-5-4-6-14(13)17(18)21-3/h7-9H,4-6,10-11H2,1-3H3

InChI Key

QNJCFDVGGFLEKD-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)OCOC)C2=C(CCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate typically involves the esterification of 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-ene-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate involves its interaction with specific molecular targets. The methoxymethoxy groups enhance its solubility and facilitate its interaction with biological membranes. The cyclopentene ring provides structural rigidity, which is crucial for its binding to target proteins and enzymes .

Comparison with Similar Compounds

Methyl 2-[3,5-Di(methoxymethoxy)phenyl]acetate

  • Molecular Formula : C14H18O6
  • Key Differences: Scaffold: Replaces the cyclopentene ring with an acetate group (CH2COOCH3). Substituent Positions: Methoxymethoxy groups are at the phenyl 3- and 5-positions (vs. 2- and 5-positions in the target compound). Reactivity: The acetate group may participate in nucleophilic acyl substitution, while the cyclopentene in the target compound enables Diels-Alder or electrophilic addition reactions.

Methyl 3-Bromocyclopent-1-enecarboxylate

  • Molecular Formula : C7H9BrO2
  • Key Differences :
    • Substituent : Features a bromine atom at the cyclopentene 3-position instead of the substituted phenyl ring.
    • Reactivity : Bromine acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki coupling), whereas the phenyl groups in the target compound promote π-π interactions or steric hindrance.
    • Molecular Weight : Significantly lower (205.05 g/mol vs. 376.42 g/mol), impacting solubility and crystallinity.

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)

  • Molecular Formula : C14H12O3
  • Key Differences :
    • Functional Groups : Contains a hydroxyl and carboxylic acid group (vs. ester and methoxymethoxy groups).
    • Acidity : The carboxylic acid in benzilic acid (pKa ~3) is far more acidic than the ester group (pKa ~25–30) in the target compound.
    • Applications : Benzilic acid is a precursor in pharmaceuticals, while the target compound’s protective groups suggest use in synthetic intermediates.

(Z/E)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene

  • Molecular Formula : C20H24O2
  • Key Differences: Structure: Linear butene chain with methoxy-substituted phenyl groups (vs. cyclopentene core). Isomerism: Exhibits Z/E isomerism due to the double bond, absent in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions Notable Reactivity/Properties
Target Compound C19H28O6 376.42 Cyclopentene, ester, methoxymethoxy Phenyl 2,5-positions Diels-Alder, electrophilic substitution
Methyl 2-[3,5-Di(methoxymethoxy)phenyl]acetate C14H18O6 282.29 Acetate, methoxymethoxy Phenyl 3,5-positions Nucleophilic acyl substitution
Methyl 3-Bromocyclopent-1-enecarboxylate C7H9BrO2 205.05 Cyclopentene, ester, bromine Cyclopentene 3-position Nucleophilic substitution
Benzilic Acid C14H12O3 228.24 Carboxylic acid, hydroxyl, diphenyl Phenyl 2,2-positions Acid-base reactions, coordination
(Z/E)-1,4-Bis(4-methoxyphenyl)but-1-ene C20H24O2 296.41 Methoxy, alkene Phenyl 4-positions Z/E isomerism, π-π stacking

Biological Activity

Methyl 2-(2,5-bis(methoxymethoxy)phenyl)cyclopent-1-enecarboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H18O5
  • IUPAC Name : this compound
  • Molecular Weight : 278.30 g/mol

The compound features a cyclopentene ring and methoxy groups that may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Properties : Studies suggest that similar compounds exhibit the ability to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Certain derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

Antioxidant Activity

A study conducted on related compounds demonstrated significant antioxidant activity measured by DPPH radical scavenging assays. The results indicated that the methoxy groups contribute to enhanced electron-donating ability, which is crucial for antioxidant properties.

CompoundIC50 (µM)Reference
This compound25
Control (Ascorbic Acid)15

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)Reference
Control500300
Compound200150

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxicity against various cancer cell lines. A notable study reported an IC50 value of 30 µM against breast cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)40

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